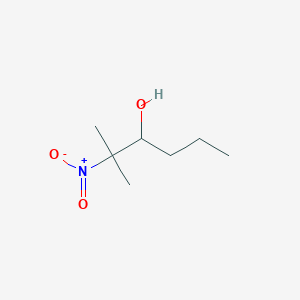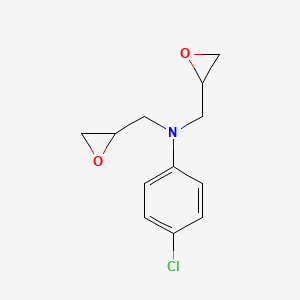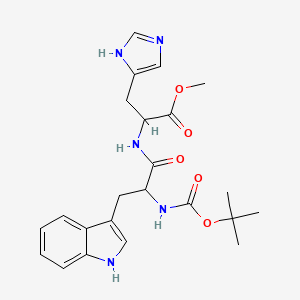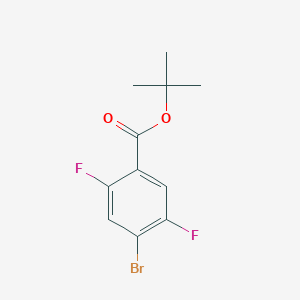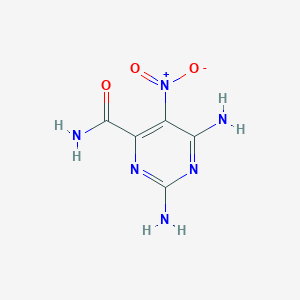![molecular formula C14H9Cl2F3N2O B14007013 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and prop-2-en-1-one groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-Difluoromethoxy-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
- 3-[5-Difluoromethoxy-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylthio-4,5-dihydro-5,5-dimethylisoxazole
Uniqueness
Compared to similar compounds, 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H9Cl2F3N2O |
|---|---|
Peso molecular |
349.1 g/mol |
Nombre IUPAC |
3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H9Cl2F3N2O/c1-21-13(16)10(12(20-21)14(17,18)19)6-7-11(22)8-2-4-9(15)5-3-8/h2-7H,1H3 |
Clave InChI |
BZVXOWRTRJLCPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



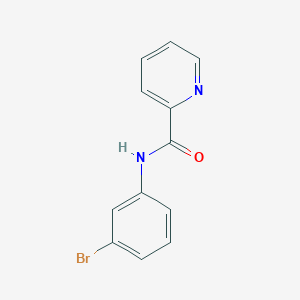
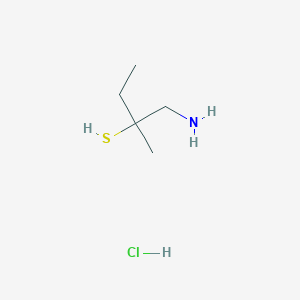
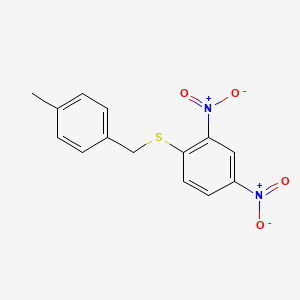

![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
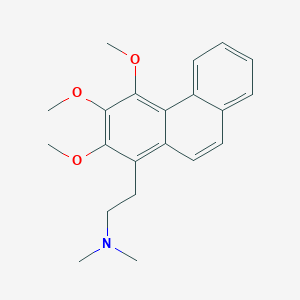
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
